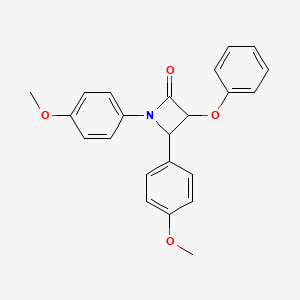
2-Azetidinone, 1,4-bis(4-methoxyphenyl)-3-phenoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Azetidinone, 1,4-bis(4-methoxyphenyl)-3-phenoxy- is a compound belonging to the class of β-lactams β-lactams are characterized by a four-membered lactam ring, which is crucial for their biological activity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azetidinone, 1,4-bis(4-methoxyphenyl)-3-phenoxy- can be achieved through several methods. One common approach involves the use of 2-fluoro-1-methylpyridinium p-toluenesulfonate as an acid activator in ketene-imine cycloaddition reactions . This method allows for the preparation of β-lactams under mild reaction conditions, considering factors such as solvent choice, molar ratio of reagents, and temperature .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic routes for scalability and cost-effectiveness. The use of efficient coupling reagents and catalysts is crucial to achieve high yields and purity in large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
2-Azetidinone, 1,4-bis(4-methoxyphenyl)-3-phenoxy- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
2-Azetidinone, 1,4-bis(4-methoxyphenyl)-3-phenoxy- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a tool for studying enzyme mechanisms and protein interactions.
Industry: It is used in the production of polymers and other materials.
Mécanisme D'action
The mechanism of action of 2-Azetidinone, 1,4-bis(4-methoxyphenyl)-3-phenoxy- involves its interaction with specific molecular targets. The β-lactam ring is known to inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which are essential for cell wall construction . This inhibition leads to the disruption of cell wall integrity and ultimately results in bacterial cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Penicillins: These are classical β-lactam antibiotics with a similar four-membered ring structure.
Cephalosporins: Another class of β-lactam antibiotics with a broader spectrum of activity.
Carbapenems: These are highly potent β-lactam antibiotics used for treating severe infections.
Uniqueness
2-Azetidinone, 1,4-bis(4-methoxyphenyl)-3-phenoxy- is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other β-lactams .
Propriétés
Numéro CAS |
827028-25-1 |
|---|---|
Formule moléculaire |
C23H21NO4 |
Poids moléculaire |
375.4 g/mol |
Nom IUPAC |
1,4-bis(4-methoxyphenyl)-3-phenoxyazetidin-2-one |
InChI |
InChI=1S/C23H21NO4/c1-26-18-12-8-16(9-13-18)21-22(28-20-6-4-3-5-7-20)23(25)24(21)17-10-14-19(27-2)15-11-17/h3-15,21-22H,1-2H3 |
Clé InChI |
WMJUBLFKLAMLHS-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=C(C=C3)OC)OC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


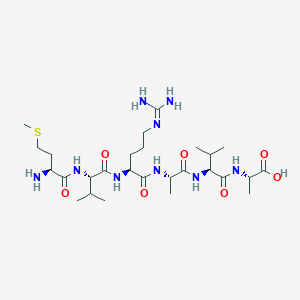
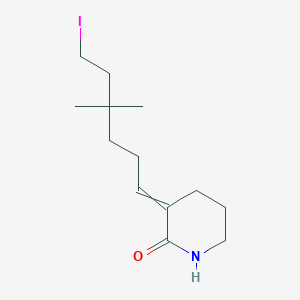
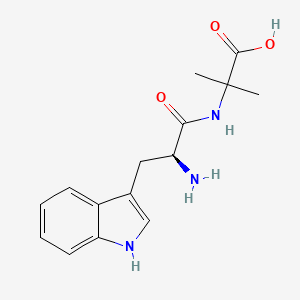
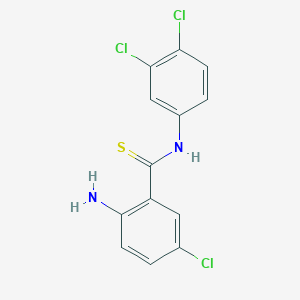
![1-(3-Chlorophenyl)-2,3-dihydro-1H-imidazo[1,2-a]imidazole-5,6-dione](/img/structure/B14226533.png)
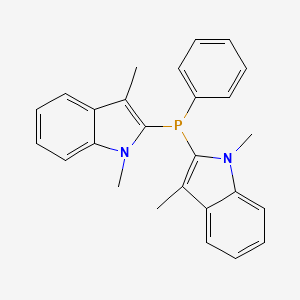
![6-[Benzyl(methyl)amino]-1-methylpyrimidine-2,4-dione](/img/structure/B14226546.png)
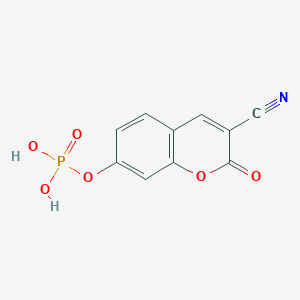
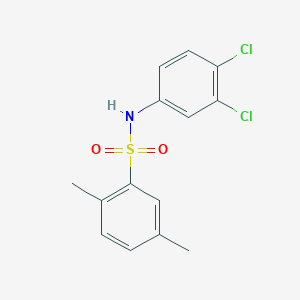
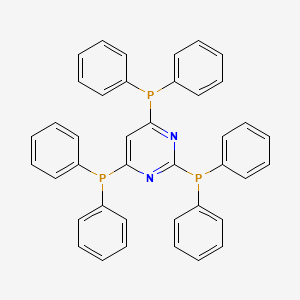
![6-Acetyl-2-oxa-6-azabicyclo[3.2.0]heptan-4-one](/img/structure/B14226570.png)
![Benzenesulfonamide, 4-[3-(2-chlorophenoxy)-1-piperidinyl]-](/img/structure/B14226578.png)
![1-[(2R,3R)-3-[4-(trifluoromethyl)phenyl]oxiran-2-yl]ethanone](/img/structure/B14226586.png)
![3-[2-(4-Methoxyphenyl)ethenylidene]heptan-1-OL](/img/structure/B14226597.png)
